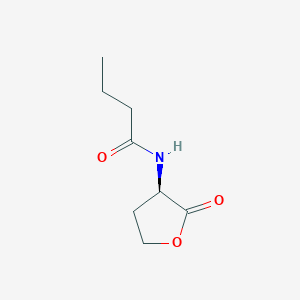
(R)-N-(2-Oxotetrahydrofuran-3-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is a chiral compound that features a tetrahydrofuran ring with an oxo group at the 2-position and a butyramide group attached to the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide typically involves the reaction of L-(-)-malic acid with trifluoroacetic acid anhydride to form (S)-dihydro-3-hydroxy-2(3H)-furanone. This intermediate is then reacted with butyric acid to yield the desired product .
Example Synthesis:
Stage 1: 10 g of L-(-)-malic acid is stirred in 45 ml of trifluoroacetic acid anhydride for 2 hours at 25°C.
Stage 2: The reaction mixture is concentrated by evaporation in a vacuum, and 7 ml of methanol is added to the residue.
Industrial Production Methods
Industrial production methods for ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amides or tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl ethylmalonate: A compound with a similar ester functional group.
(S)-(-)-alpha-Hydroxy-gamma-butyrolactone: A compound with a similar tetrahydrofuran ring structure.
Uniqueness
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is unique due to its specific chiral configuration and the presence of both an oxo group and a butyramide group. This combination of functional groups and chirality imparts distinct chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
N-[(3R)-2-oxooxolan-3-yl]butanamide |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI-Schlüssel |
VFFNZZXXTGXBOG-ZCFIWIBFSA-N |
Isomerische SMILES |
CCCC(=O)N[C@@H]1CCOC1=O |
Kanonische SMILES |
CCCC(=O)NC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


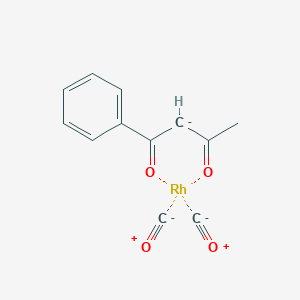
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
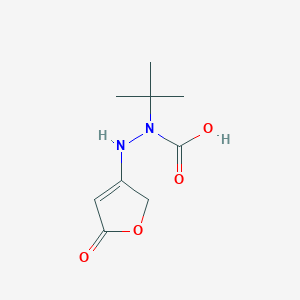

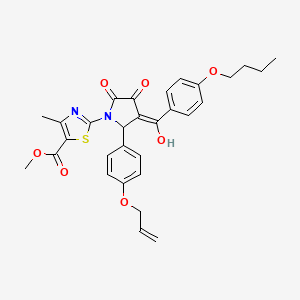
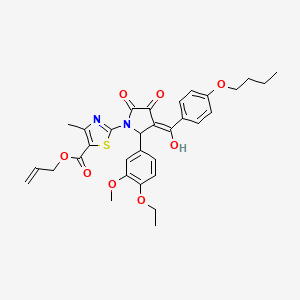
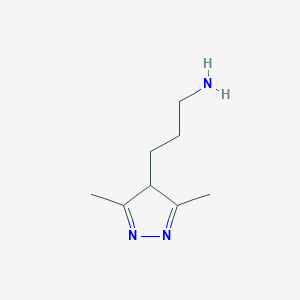
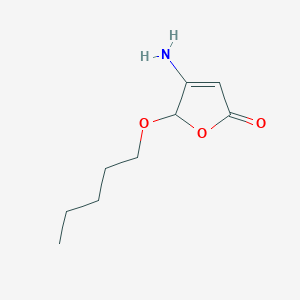
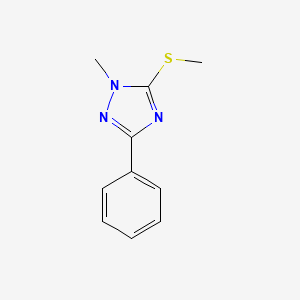
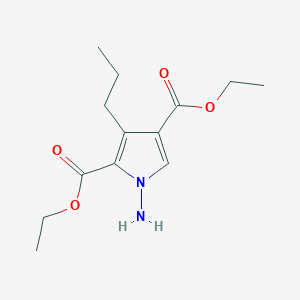
![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)
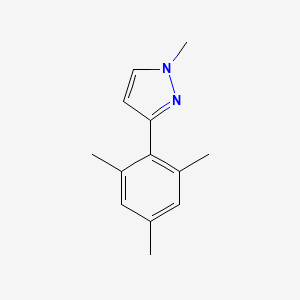
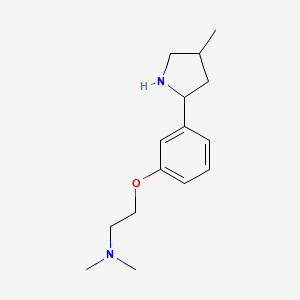
![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
